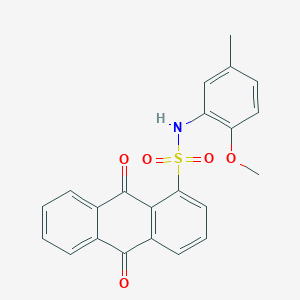![molecular formula C18H20N4O3S2 B280755 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting various cellular signaling pathways that are involved in cancer growth, inflammation, and insulin resistance.
Biochemical and Physiological Effects:
Studies have shown that N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide has various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, induce cancer cell apoptosis, reduce inflammation and oxidative stress, improve insulin sensitivity, and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide in lab experiments is its potential to inhibit cancer growth and metastasis. It also has potential applications in the treatment of diabetes and inflammation. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide involves the reaction of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)aniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results as a potential inhibitor of tumor growth and metastasis. In diabetes research, it has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been studied for its potential to reduce inflammation and oxidative stress.
Eigenschaften
Molekularformel |
C18H20N4O3S2 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C18H20N4O3S2/c1-10-7-11(2)13(4)17(12(10)3)27(24,25)22-14-5-6-15(23)16(8-14)26-18-19-9-20-21-18/h5-9,22-23H,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
IIYHDWHRDGAVLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)